

A Researcher's Guide to Ensuring Reproducibility with OX-34 Antibody Lots

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B3252270 Get Quote

For researchers, scientists, and professionals in drug development, the consistency and reliability of reagents are paramount to the reproducibility of experimental results. Monoclonal antibodies, while generally more consistent than polyclonal antibodies, can still exhibit lot-to-lot variability that can significantly impact experimental outcomes.[1][2] This guide provides a framework for comparing different lots of the OX-34 antibody, a mouse monoclonal antibody that recognizes the CD2 antigen on rat thymocytes and peripheral T-cells.[3][4][5]

The OX-34 antibody is a valuable tool for identifying and characterizing T-cell populations in rats and is widely used in applications such as flow cytometry and immunohistochemistry.[3] However, subtle differences in manufacturing, purification, or storage conditions between different production batches can lead to variations in antibody performance.[1][2] Therefore, it is crucial for researchers to perform their own validation when switching to a new lot of any antibody, including OX-34.

Understanding the OX-34 Antibody

The OX-34 antibody targets the CD2 surface antigen, also known as LFA-2, which is expressed on T-cells and some natural killer cells.[3] The interaction between CD2 and its ligand, CD58, is important for T-cell adhesion and activation.[3] The key characteristics of the OX-34 antibody are summarized in the table below.



Characteristic	Description
Target Antigen	CD2 (LFA-2)[3][6]
Species Reactivity	Rat[3][6]
Host/Isotype	Mouse / IgG2a[3][6]
Clone	OX-34[3][6]
Immunogen	Activated rat T helper cells[3][4]
Reported Applications	Flow Cytometry, Immunohistochemistry (Frozen and Paraffin), Immunocytochemistry, Immunoprecipitation[3]

Comparing Performance Across Different OX-34 Lots

When a new lot of OX-34 is received, it is best practice to perform a side-by-side comparison with the previous, validated lot. This comparison should ideally be quantitative to allow for objective assessment of any performance differences. Below are example tables of quantitative data from such a comparison in flow cytometry and immunohistochemistry.

Table 1: Flow Cytometry Comparison of OX-34 Lots

Lot Number	Optimal Titer	Mean Fluorescence Intensity (MFI) of CD2+ Cells	Percentage of CD2+ Cells in Splenocytes
Lot A (Previous)	1:100	15,000	35%
Lot B (New)	1:100	14,500	34%
Lot C (New)	1:120	12,000	30%

Data are hypothetical and for illustrative purposes.

Table 2: Immunohistochemistry Comparison of OX-34 Lots on Rat Spleen Tissue



Lot Number	Optimal Concentration	Staining Intensity Score (0-3)	Percentage of Stained Area in T- cell Zone
Lot A (Previous)	5 μg/mL	3	85%
Lot B (New)	5 μg/mL	2.8	82%
Lot C (New)	7.5 μg/mL	2.5	75%

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. The following are standard protocols for flow cytometry and immunohistochemistry that can be adapted for comparing different lots of the OX-34 antibody.

Flow Cytometry Protocol for OX-34 Staining of Rat Splenocytes

- · Cell Preparation:
 - Isolate splenocytes from a rat spleen and prepare a single-cell suspension.
 - Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
- Antibody Titration:
 - For each new lot of OX-34, perform a titration to determine the optimal concentration.
 Prepare serial dilutions of the antibody (e.g., 1:50, 1:100, 1:200, 1:400).
- Staining:
 - \circ Add 100 μ L of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate or to individual FACS tubes.



- Add the appropriate dilution of the OX-34 antibody from each lot to the respective wells/tubes.
- Incubate for 30 minutes at 4°C in the dark.
- Washing:
 - \circ Wash the cells twice with 200 μ L of FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
- Secondary Antibody Staining (if using an unconjugated primary):
 - \circ If the primary OX-34 antibody is not directly conjugated to a fluorophore, resuspend the cells in 100 μ L of FACS buffer containing a fluorescently labeled secondary antibody (e.g., anti-mouse IgG-FITC) at its predetermined optimal concentration.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice as described in step 4.
- Data Acquisition:
 - Resuspend the cells in 200-500 μL of FACS buffer.
 - Acquire the data on a flow cytometer, ensuring consistent instrument settings between samples.

Immunohistochemistry Protocol for OX-34 Staining of Rat Spleen

- Tissue Preparation:
 - Fix rat spleen tissue in 10% neutral buffered formalin and embed in paraffin, or snapfreeze in OCT for frozen sections.
 - Cut 5 μm thick sections and mount on charged slides.
- Deparaffinization and Rehydration (for paraffin sections):



 Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

 Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath. The optimal method may need to be determined empirically.

Blocking:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

· Primary Antibody Incubation:

- Dilute the different lots of OX-34 antibody to their optimal concentrations in antibody diluent.
- Incubate the sections with the primary antibody overnight at 4°C.

Detection:

- Wash the slides with PBS.
- Incubate with a biotinylated secondary antibody for 30 minutes.
- Wash with PBS.
- Incubate with a streptavidin-HRP conjugate for 30 minutes.
- Wash with PBS.
- Chromogen and Counterstaining:
 - Develop the signal with a chromogen such as DAB.

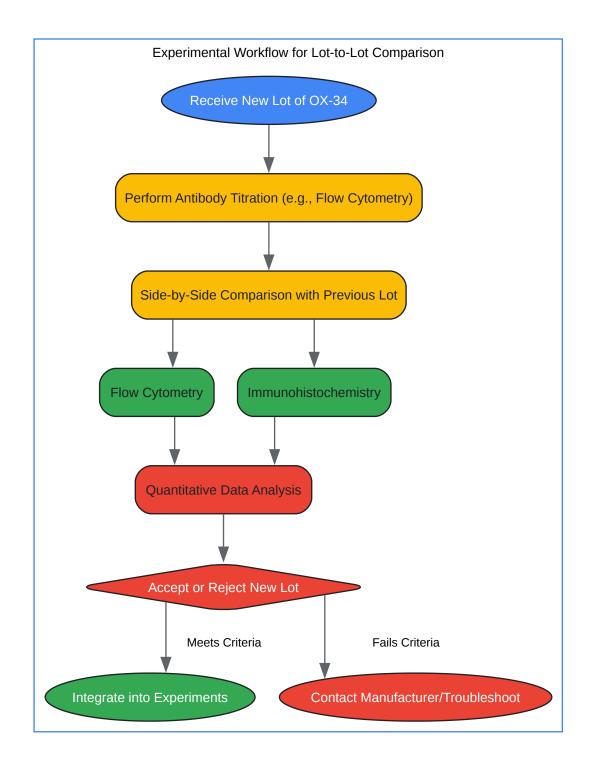


- Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol to xylene and mount with a permanent mounting medium.

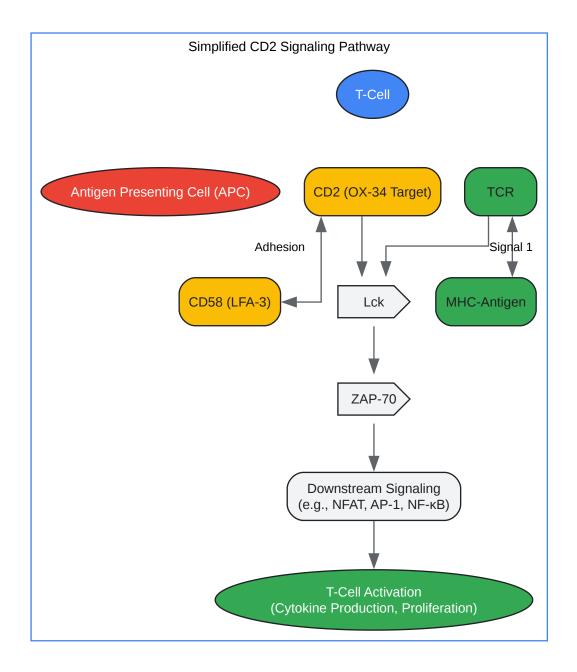
Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental logic and the biological context of OX-34, the following diagrams are provided.









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